Comparative Synthesis Yield in Nevirapine Intermediate Preparation
In the synthesis of nevirapine, the target compound N-(2,6-dichloro-4-methyl-3-pyridyl)-2-chloronicotinamide (CAS 1798004-92-8) is prepared via amidation of 2-chloro-3-pyridinecarboxylic acid with 2,6-dichloro-3-amino-4-methylpyridine using carbonyldiimidazole (CDI) at low temperature (-20 to -25°C), delivering a laboratory-scale isolated yield of approximately 89% [1]. In contrast, the structurally analogous des-chloro compound 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0), synthesized via an alternative route involving nitro group reduction and catalytic hydrogenation, was reported with a markedly lower yield of 73% and required high-pressure hydrogenation equipment [2]. The 16-percentage-point yield advantage of the target compound translates to significantly improved atom economy and reduced waste generation for impurity standard production.
| Evidence Dimension | Isolated synthetic yield of nevirapine amide intermediate |
|---|---|
| Target Compound Data | 89% isolated yield (172.0 g from 116.0 g amine input) |
| Comparator Or Baseline | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0): 73% yield |
| Quantified Difference | +16 absolute percentage points (target compound higher) |
| Conditions | Amidation via CDI activation at -20 to -25°C in toluene (target); reductive amination under 50 atm H₂ at 50°C with Pd catalyst (comparator) |
Why This Matters
A 16% higher yield directly reduces raw material costs and purification burden, making the target compound the more economically viable intermediate for synthesizing the Nevirapine EP Impurity D reference standard.
- [1] Zhongshan Bailing Biotechnology Co., Ltd. Method for preparing nevirapine. Chinese Patent CN102127077A. 2011-07-20. View Source
- [2] Shanghai Sixie Chemical Technology Co., Ltd. Synthesis method for Nevirapine intermediates. Chinese Patent CN102952068A. 2013-03-06. View Source
